molecular formula C11H15NO2 B2931933 Ethyl 2-methyl-2-(pyridin-2-yl)propanoate CAS No. 20092-97-1

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate

Cat. No.: B2931933
CAS No.: 20092-97-1
M. Wt: 193.246
InChI Key: BMMYGYKRBVTVHD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate (CAS No. 20092-97-1) is an ester derivative featuring a pyridine ring substituted at the 2-position with a branched alkyl chain. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The compound’s structure combines a pyridine heterocycle (a six-membered aromatic ring with one nitrogen atom) and an ethyl ester group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 2-methyl-2-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMYGYKRBVTVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-methyl-2-(pyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(pyridin-2-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with biological targets. The pyridine ring can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of Ethyl 2-methyl-2-(pyridin-2-yl)propanoate, emphasizing substituent variations and their implications:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound Pyridine at 2-position C₁₁H₁₅NO₂ 193.24 Base compound; synthetic intermediate
Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate Thiophene with CF₃ group C₁₂H₁₅F₃O₂S 280.30 89% yield; precursor to hydrazide derivatives for biological studies
Ethyl 2-methyl-2-(3-(pyridin-2-yl)phenyl)propanoate Additional phenyl spacer C₁₈H₁₉NO₂ 281.35 58% yield via Ru catalysis; enhanced steric bulk may influence reactivity
Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate Nitro group on pyridine C₁₁H₁₄N₂O₄ 238.24 Electron-withdrawing nitro group; predicted boiling point 331.2°C
Ethyl 2-methyl-2-(1-methyl-6-CF₃-benzimidazol-2-yl)propanoate Benzimidazole with CF₃ group C₁₅H₁₈F₃N₂O₂ 315.13 86% yield; Rh-catalyzed C–H activation; potential pharmacological activity
Ethyl 2-methyl-3-(pyrrolidin-1-yl)propanoate Pyrrolidine instead of pyridine C₁₀H₁₉NO₂ 193.27 Altered electronic environment; possible increased basicity
Ethyl 2-methyl-2-(5-boronic ester-pyridin-2-yl)propanoate Boronic ester on pyridine C₁₇H₂₅BNO₅ 333.20 Functionalized for Suzuki couplings; materials science applications

Physicochemical Properties

  • Nitro Derivative : The nitro group increases molecular weight (238.24 vs. 193.24) and introduces polarity, reflected in its higher predicted boiling point (331.2°C ) compared to the base compound .

Biological Activity

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which contributes to its unique electronic properties and reactivity. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyridine ring can participate in biochemical reactions, influencing the compound's overall activity. The hydrolysis of the ester group plays a crucial role in activating the compound for interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties against various pathogens. Studies have shown that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in drug development .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied for its ability to inhibit thrombin, suggesting applications in anticoagulant therapies.
  • Antichlamydial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit activity against Chlamydia species by targeting nontraditional bacterial pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Table 1: Biological Activities and IC50 Values

Activity TypeTarget Pathogen/EnzymeIC50 Value (µM)Reference
AntimicrobialVarious Bacteria<20
Thrombin InhibitionThrombin12
AntichlamydialChlamydia spp.Not specified

Case Study: Thrombin Inhibition

In a study investigating the interaction between this compound and thrombin, molecular docking studies suggested that the compound effectively binds to thrombin's active site. This interaction could lead to therapeutic applications in anticoagulation therapy, highlighting the compound's potential in clinical settings.

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